molecular formula C21H23ClN2 B6327680 3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride CAS No. 70708-17-7

3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride

Cat. No.: B6327680
CAS No.: 70708-17-7
M. Wt: 338.9 g/mol
InChI Key: CJJWMRXRUITPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydropyridine ring, and an indole moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl group. The indole moiety is then synthesized and attached to the tetrahydropyridine ring. The final step involves the formation of the hydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The purification of the final product is also crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl and indole groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups to the benzyl or indole moieties.

Scientific Research Applications

3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
  • 7-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-4,6-dimethoxy aurones

Uniqueness

3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds. For example, the presence of the indole moiety may confer different binding properties to biological targets compared to the benzimidazole or aurone derivatives .

Properties

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-2-methyl-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2.ClH/c1-16-21(19-9-5-6-10-20(19)22-16)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17;/h2-11,22H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJWMRXRUITPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CCN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.